molecular formula C10H11N3 B1627390 3-(5-Ethyl-1H-pyrazol-3-YL)pyridine CAS No. 251658-76-1

3-(5-Ethyl-1H-pyrazol-3-YL)pyridine

Cat. No.: B1627390
CAS No.: 251658-76-1
M. Wt: 173.21 g/mol
InChI Key: XTJWRRBQYYIQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Ethyl-1H-pyrazol-3-YL)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 5-ethyl-substituted pyrazole moiety. Pyrazole-containing compounds are of significant interest due to their diverse biological activities, including enzyme inhibition, anticancer effects, and roles in epigenetic regulation .

Properties

IUPAC Name

3-(5-ethyl-1H-pyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-9-6-10(13-12-9)8-4-3-5-11-7-8/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJWRRBQYYIQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579090
Record name 3-(5-Ethyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251658-76-1
Record name 3-(5-Ethyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(Piperidin-4-ylmethoxy)pyridine Derivatives
  • Structure : The piperidine-methoxy group replaces the pyrazole ring in this analog. This modification enhances binding to lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation.
  • Synthesis: Optimized via structure-activity relationship (SAR) studies, introducing the piperidine moiety improved selectivity over monoamine oxidases (MAOs) by >160-fold .
  • Key Advantage : High enzymatic inhibition (Ki = 29 nM) and potent antiproliferative effects in cancer cells (EC50 = 280 nM) .
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
  • Structure : Substitution of pyrazole with a tetrazole ring. The phenyl group at the 5-position increases aromaticity and stability.
  • Synthesis: Synthesized via hetarylation of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid in DMSO, noted for reagent safety and fewer synthetic steps .
  • Key Advantage: Potential for diverse biological applications, though its activity remains under investigation .
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine
  • Structure : Features a triazole ring instead of pyrazole. Molecular formula: C13H10N4 (Molar mass: 222.25 g/mol).
  • Physicochemical Properties : Predicted moderate polarity due to the triazole-pyridine system, though solubility data are lacking .
Target Compound: 3-(5-Ethyl-1H-pyrazol-3-YL)pyridine
  • Synthetic Considerations : Likely requires optimization of pyrazole ring functionalization, similar to methods in .

Key Observations :

  • The piperidine-methoxy analog demonstrates superior enzymatic and cellular potency due to its optimized binding to LSD1’s flavin adenine dinucleotide (FAD) cofactor .
  • Tetrazole and triazole analogs may exhibit distinct target profiles due to differences in heterocycle electronics and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

  • Stability : Tetrazoles are prone to metabolic degradation, whereas pyrazoles and triazoles generally exhibit better stability .

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